molecular formula C17H25N3O4 B5721308 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No. B5721308
M. Wt: 335.4 g/mol
InChI Key: DKIAYPJNIYAQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide acts as an inhibitor of the IKKβ kinase, which is a critical component of the NF-κB pathway. By inhibiting this kinase, this compound prevents the activation and nuclear translocation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and other downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. This compound has also been shown to have potential anti-cancer effects, as it can induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-nitrophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the intermediate 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with N,N-dimethylacetamide (DMA) in the presence of acetic anhydride and a catalyst to yield this compound.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-16(2)9-12(10-17(3,4)19-16)18-15(21)11-24-14-7-5-13(6-8-14)20(22)23/h5-8,12,19H,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIAYPJNIYAQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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